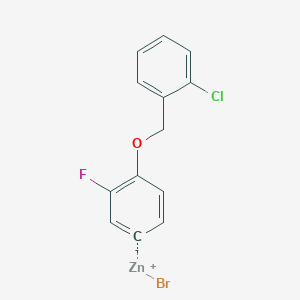
4-(2'-ChlorobenZyloxy)-3-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, which forms carbon-carbon bonds. The presence of the chlorobenzyloxy and fluorophenyl groups makes it a versatile intermediate for synthesizing various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(2’-Chlorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(2’-Chlorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch processes . The continuous flow method also allows for the precise control of temperature and mixing, which is crucial for the stability of organozinc reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. This reaction involves the transfer of the organozinc group to a palladium or nickel catalyst, which then facilitates the coupling with an electrophile.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, THF as the solvent.
Conditions: Typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Major Products
The major products of these reactions are complex organic molecules where the 4-(2’-Chlorobenzyloxy)-3-fluorophenyl group is coupled with another organic moiety. These products are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide is used extensively in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used in the synthesis of natural products and pharmaceuticals through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of new drug candidates by enabling the synthesis of complex molecular scaffolds.
Industry: Applied in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action for 4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide in cross-coupling reactions involves the formation of a transient organozinc-palladium or organozinc-nickel complex. This complex facilitates the transfer of the organic group to the electrophile, forming a new carbon-carbon bond. The molecular targets are typically the palladium or nickel catalysts, which mediate the reaction through oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2’-Chlorobenzyloxy)-3-fluorophenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
4-(2’-Chlorobenzyloxy)-3-fluorophenyl lithium: Used in nucleophilic addition reactions.
Uniqueness
4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide is unique due to its higher functional group tolerance and stability compared to its magnesium and lithium counterparts. This makes it particularly valuable in the synthesis of complex molecules where other organometallic reagents might fail .
Propriétés
Formule moléculaire |
C13H9BrClFOZn |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-[(2-chlorophenyl)methoxy]-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
XBAICMJGNNUKOG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)COC2=C(C=[C-]C=C2)F)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)
![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)

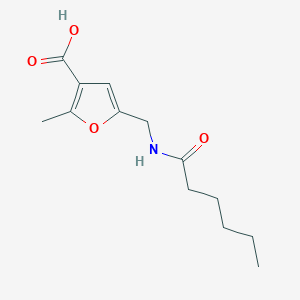
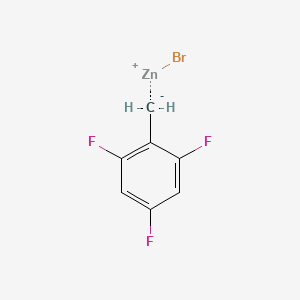
![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)

![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)

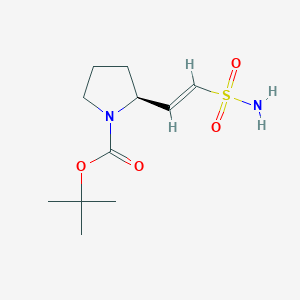
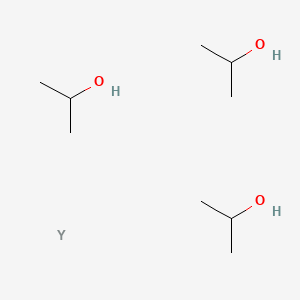
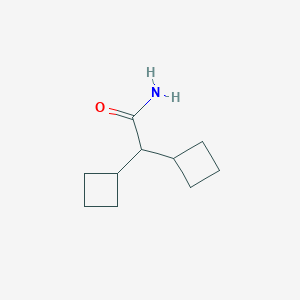
![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
